molecular formula C18H21N5 B2727071 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380056-84-6

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2727071
CAS No.: 2380056-84-6
M. Wt: 307.401
InChI Key: GVZIHYUKJGBKML-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[2,3-d]pyrimidine derivative with an appropriate amine under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular pathways, leading to the desired therapeutic effects, such as the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(4-methylphenyl)sulfamide
  • 1,2,4-Triazolo[1,5-a]pyridines
  • Indole derivatives

Uniqueness

N,N-Dimethyl-1-(4-methylphenyl)-N’-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine is unique due to its specific structure that allows it to effectively inhibit kinase enzymes. Its pyrido[2,3-d]pyrimidine scaffold provides a stable framework for binding to the active site of the enzyme, making it a potent inhibitor compared to other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13-6-8-14(9-7-13)16(23(2)3)11-20-18-15-5-4-10-19-17(15)21-12-22-18/h4-10,12,16H,11H2,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIHYUKJGBKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC2=NC=NC3=C2C=CC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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